molecular formula C18H27NO6 B3032170 Othonnine CAS No. 119565-25-2

Othonnine

Cat. No.: B3032170
CAS No.: 119565-25-2
M. Wt: 353.4 g/mol
InChI Key: PHBXHCOARFTKGZ-PGJZFTLKSA-N
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Description

Othonnine (C₁₈H₂₇NO₆, molecular weight 353.41 g/mol) is a pyrrolizidine alkaloid (PA) first isolated from Senecio othonnae (Asteraceae) . Its structure includes a necine base core common to PAs, with partial stereochemical elucidation revealing it as a stereoisomer of deoxythis compound . Key physical properties include a melting point of 148–152°C (decomposition) and a specific optical rotation of [α]²¹_D -5° in chloroform .

Properties

IUPAC Name

(1R,5R,16R)-6-ethyl-5,6-dihydroxy-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6/c1-4-18(23)15(20)13(10(2)3)16(21)25-12-6-8-19-7-5-11(14(12)19)9-24-17(18)22/h5,10,12-15,20,23H,4,6-9H2,1-3H3/t12-,13?,14-,15-,18?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBXHCOARFTKGZ-PGJZFTLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(C(C(=O)OC2CCN3C2C(=CC3)COC1=O)C(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1([C@@H](C(C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC1=O)C(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20923005
Record name 5-Ethyl-4,5-dihydroxy-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119565-25-2
Record name Othonnine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119565252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-4,5-dihydroxy-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Othonnine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of the core structure through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, followed by purification processes. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions and industrial reactors to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: Othonnine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

Othonnine has several scientific research applications, including:

    Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into alkaloid chemistry.

    Biology: Research on this compound includes its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including drug development.

    Industry: this compound is used in the synthesis of various chemical products and as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of Othonnine involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific biological context and the derivatives of this compound being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrrolizidine Alkaloids

Structural Similarities and Differences

Othonnine belongs to the PA subclass characterized by a bicyclic necine base (1-azabicyclo[4.3.0]nonane). Below is a comparative analysis with structurally related PAs:

Table 1: Key Features of this compound and Comparable PAs
Compound Molecular Formula Molecular Weight (g/mol) Natural Source Key Structural Features
This compound C₁₈H₂₇NO₆ 353.41 Senecio othonnae Additional hydroxyl group; stereoisomerism
Senecionine C₁₈H₂₅NO₅ 335.40 Senecio vulgaris Lacks one oxygen compared to this compound
Integerrimine C₁₈H₂₅NO₅ 335.40 Senecio integerrimus Structural isomer of Senecionine
Croalbidine C₁₈H₂₉NO₇ 371.43 Crotalaria spp. Higher oxygenation; esterified side chain
12-Deoxyaxillarine C₁₈H₂₇NO₅ 337.42 Crotalaria axillaris Lacks hydroxyl group at C12

Key Observations :

  • Functional Groups: this compound’s molecular formula (C₁₈H₂₇NO₆) suggests an additional hydroxyl or methoxy group compared to Senecionine and Integerrimine (C₁₈H₂₅NO₅), which may influence solubility and receptor binding .
  • Stereochemistry : this compound’s stereoisomerism distinguishes it from deoxy derivatives like 12-Deoxyaxillarine, which lacks a hydroxyl group at the C12 position .
  • N-Oxide Formation : Unlike Senecionine N-oxide (commonly detected in S. vulgaris), this compound’s N-oxide form remains uncharacterized due to a lack of reference standards .

Analytical Challenges

This compound’s study is hindered by:

Lack of Reference Standards: Unlike Senecionine and Integerrimine, this compound cannot be reliably quantified in plant extracts via mass spectrometry .

Structural Complexity : Stereoisomerism and hydroxylation patterns complicate NMR and X-ray crystallography analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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